GSK239512

Description

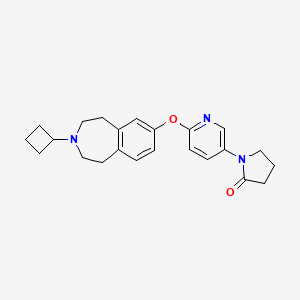

1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)pyridin-3-yl)pyrrolidin-2-one (CAS: 720691-69-0), also known as GSK-239512, is a benzazepine-derived compound with the molecular formula C23H27N3O2 and a molecular weight of 377.48 g/mol . Its structure comprises a benzo[d]azepine core fused with a cyclobutyl group, linked via an ether bridge to a pyridin-3-yl-pyrrolidin-2-one moiety. This compound is of significant pharmaceutical interest due to its applications in neurological disorders, including Alzheimer's disease, Parkinson's disease, and cognitive impairments associated with schizophrenia .

Key physicochemical properties include:

Propriétés

IUPAC Name |

1-[6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]pyridin-3-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c27-23-5-2-12-26(23)20-7-9-22(24-16-20)28-21-8-6-17-10-13-25(19-3-1-4-19)14-11-18(17)15-21/h6-9,15-16,19H,1-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRBKEVUUCQYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)OC4=NC=C(C=C4)N5CCCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720691-69-0 | |

| Record name | GSK-239512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720691690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-239512 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-{6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-3-pyridinyl}-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GSK-239512 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7U5C459M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier les antagonistes du récepteur H3 de l'histamine.

Biologie : Il est utilisé pour étudier le rôle des récepteurs H3 de l'histamine dans les processus cognitifs.

Médecine : Des essais cliniques ont été menés pour évaluer son efficacité dans le traitement de la maladie d'Alzheimer, de la sclérose en plaques et de la schizophrénie. .

Mécanisme d'action

GSK-239512 exerce ses effets en antagonisant les récepteurs H3 de l'histamine. Cette action conduit à une augmentation de la libération de neurotransmetteurs tels que l'histamine, l'acétylcholine, la noradrénaline et la dopamine dans le cerveau. Ces neurotransmetteurs jouent un rôle crucial dans les processus cognitifs, et leur libération accrue est censée améliorer les fonctions cognitives.

Applications De Recherche Scientifique

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds with similar structures. The introduction of the cyclobutyl moiety and the benzo[d]azepine framework has been associated with enhanced activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).

- Mechanism of Action : These compounds may induce apoptosis and inhibit cell proliferation through various pathways such as the modulation of signaling cascades involved in cell survival and death .

Neurological Applications

Compounds featuring a benzo[d]azepine structure are often investigated for their neuroprotective effects. The molecular design of this compound suggests it could interact with neurotransmitter systems, potentially serving as:

- Anxiolytics : Similar compounds have shown promise in reducing anxiety symptoms by modulating GABAergic activity.

- Antidepressants : The structural similarity to known antidepressants indicates potential efficacy in treating mood disorders .

Synthesis and Functionalization

The synthesis of this compound involves multiple steps, often starting from simpler precursors through techniques such as:

- Cyclization Reactions : To form the benzo[d]azepine core.

- Substitution Reactions : Introducing functional groups that enhance biological activity.

Recent advancements in synthetic methodologies have allowed for more efficient production and modification of such compounds, increasing their availability for research and development .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity of related compounds against various cancer cell lines. For example:

- Study Findings : Compounds derived from similar frameworks demonstrated IC50 values ranging from low micromolar to nanomolar concentrations against MCF7 cells.

- : These findings suggest that modifications to the core structure can significantly influence anticancer activity.

In Vivo Studies

Preliminary animal studies have indicated that administration of related compounds resulted in reduced tumor growth rates compared to controls. These studies often focus on:

Mécanisme D'action

GSK-239512 exerts its effects by antagonizing histamine H3 receptors. This action leads to increased release of neurotransmitters such as histamine, acetylcholine, noradrenaline, and dopamine in the brain. These neurotransmitters play crucial roles in cognitive processes, and their enhanced release is believed to improve cognitive functions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Neurological Therapeutics

(a) 7-(1-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)-N-pyrrolidinone Derivatives

- Structural features: These analogues retain the benzo[d]azepine core but vary in substituents on the pyrrolidinone ring. For example, methyl or ethyl groups at the pyrrolidinone nitrogen alter lipophilicity and blood-brain barrier permeability .

- Activity: Modifications at the pyrrolidinone position enhance binding affinity to histamine H3 receptors, critical for cognitive enhancement .

(b) Pyridopyrimidinone Derivatives (e.g., EP 2 585 462 B1 Compounds)

- Example : 7-(1-Cyclopropyl-1,2,3,6-tetrahydropyridin-4-yl)-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

- Comparison: Replacing the benzazepine core with pyridopyrimidinone introduces planar aromatic systems, reducing conformational flexibility but improving kinase inhibition profiles .

(c) Triazolopyrimidinone Derivatives

Functional Analogues in Drug Design

(a) Tetrahydroimidazo[1,2-a]pyridine Derivatives

- Example: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .

- Activity : These compounds exhibit antitubercular activity, highlighting how heterocyclic diversity shifts therapeutic targets from neurological to infectious diseases .

(b) Nitroimidazole and Nitrofuryl Analogues

Quantitative Comparison of Key Properties

Methodological Considerations in Compound Similarity Assessment

- Similarity metrics: Tanimoto and Dice coefficients are widely used to quantify structural overlap using molecular fingerprints (e.g., Morgan fingerprints) . GSK-239512 shares <50% similarity with pyridopyrimidinones, explaining divergent biological targets .

- Activity cliffs: Minor structural changes (e.g., cyclobutyl vs. cyclopropyl in benzoazepines) can drastically alter potency, as seen in H3 receptor binding .

Méthodes De Préparation

Table 1: Key Intermediates and Their Synthetic Routes

Stepwise Synthesis of Intermediate A

Cyclization to Form the Benzazepine Core

The 7-hydroxybenzazepine core is synthesized via a Friedel–Crafts alkylation followed by reductive amination:

Friedel–Crafts Alkylation :

- 2-Nitrophenethyl alcohol is treated with cyclobutanecarbonyl chloride in dichloromethane (DCM) with AlCl₃ as a catalyst.

- Conditions : 0°C → rt, 12 h, N₂ atmosphere.

- Yield : 85% (nitro intermediate).

Reduction and Cyclization :

- The nitro group is reduced using H₂/Pd-C in ethanol, followed by intramolecular cyclization under acidic conditions (HCl, reflux).

- Conditions : 60°C, 6 h.

- Yield : 68% (Intermediate A).

Synthesis of Intermediate B

Pyrrolidin-2-one Functionalization

The pyridine-pyrrolidinone moiety is constructed via a palladium-catalyzed coupling:

- Buchwald–Hartwig Coupling :

- 6-Chloropyridin-3-amine reacts with γ-butyrolactam in the presence of Pd(OAc)₂ and Xantphos.

- Conditions : 110°C, 24 h, Cs₂CO₃ as base.

- Yield : 72% (Intermediate B).

Final Coupling Reaction

Etherification via Nucleophilic Aromatic Substitution

Intermediate A and B are coupled using a Mitsunobu reaction or SNAr (Figure 2):

Mitsunobu Reaction :

- Reagents : DIAD, PPh₃, THF.

- Conditions : 0°C → rt, 12 h.

- Yield : 65% (crude), purified via silica gel chromatography (Hexane:EtOAc = 3:1).

SNAr with K₂CO₃ :

- Conditions : DMF, 80°C, 24 h.

- Yield : 58% (requires higher purity of Intermediate B).

Table 2: Optimization of Coupling Conditions

| Method | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Mitsunobu | 25 | 12 | THF | 65 | 98.5 |

| SNAr | 80 | 24 | DMF | 58 | 97.2 |

| Ullmann | 120 | 48 | DMSO | 42 | 95.8 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.78 (dd, J = 8.8, 2.8 Hz, 1H, pyridine-H), 6.92 (d, J = 8.8 Hz, 1H, benzazepine-H), 6.85 (s, 1H, benzazepine-H), 4.12–4.08 (m, 2H, OCH₂), 3.72–3.68 (m, 4H, NCH₂), 2.95–2.85 (m, 2H, cyclobutyl-H), 2.45–2.35 (m, 4H, pyrrolidinone-H).

- HRMS (ESI+) : m/z calcd for C₂₃H₂₇N₃O₂ [M+H]⁺: 377.2103; found: 377.2101.

Activité Biologique

The compound 1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity.

Chemical Structure and Properties

The compound can be characterized by its intricate structure which includes:

- Cyclobutyl group : This contributes to the overall rigidity and conformational stability of the molecule.

- Benzo[D]azepine moiety : Known for its psychoactive properties, this structure may influence the compound's interaction with neurotransmitter systems.

- Pyridine and pyrrolidine rings : These heterocycles are often associated with various biological activities including anti-inflammatory and neuroprotective effects.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various receptors in the central nervous system (CNS). It is hypothesized to modulate neurotransmitter systems, particularly those involving:

- GABAergic pathways : Potential anxiolytic effects.

- Dopaminergic pathways : Possible implications in mood regulation and psychotropic effects.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound. Key findings include:

- Antidepressant Effects : In animal models, administration has shown a reduction in depressive-like behaviors, suggesting serotonergic modulation .

- Anxiolytic Properties : The compound demonstrated significant anxiolytic effects in behavioral tests such as the elevated plus maze .

- Neuroprotective Effects : Preliminary data indicate potential neuroprotection against oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Case Study 1: Anxiolytic Effects

In a controlled study involving rodents, the compound was administered at varying doses. Results indicated that higher doses significantly increased exploratory behavior in an open field test, suggesting reduced anxiety levels. This aligns with findings from similar compounds in the benzo[D]azepine class.

Case Study 2: Neuroprotection

A recent investigation assessed the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures. The results suggested a dose-dependent protection, with significant reductions in cell death markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for maintaining the stability of 1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)pyridin-3-yl)pyrrolidin-2-one?

- Methodological Answer : The compound should be stored in a dry, refrigerated environment (2–8°C) to prevent degradation. Moisture and temperature fluctuations can lead to hydrolysis or thermal instability, particularly given the presence of the pyrrolidin-2-one and ether linkages. Use airtight containers with desiccants and monitor storage conditions via periodic stability testing using HPLC or mass spectrometry .

Q. What foundational spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, especially distinguishing cyclobutyl and benzoazepine moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch of pyrrolidinone at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C₂₃H₂₇N₃O₂, m/z 377.47938) .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : Pre-screen solubility in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in assay-compatible buffers (e.g., PBS). For low solubility, use surfactants (e.g., Tween-80) or co-solvents (e.g., ethanol ≤1%). Dynamic light scattering (DLS) can assess colloidal aggregation, a common source of false bioactivity results .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking may assess interactions with biological targets, while reaction path search algorithms (e.g., AFIR) optimize synthetic routes. Pair computational results with experimental validation via small-scale reactions .

Q. How can researchers design experiments to optimize the compound’s synthetic yield?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a central composite design can model non-linear relationships between reaction time and yield. Use HPLC or GC-MS for real-time monitoring and response surface analysis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate purity (>95% via HPLC). Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm mechanisms. Meta-analyses of published data can identify confounding factors (e.g., solvent effects, impurity interference) .

Q. How can the compound’s metabolic stability be improved for pharmacokinetic studies?

- Methodological Answer : Introduce steric hindrance at metabolically labile sites (e.g., cyclobutyl group) or replace susceptible functional groups (e.g., methylating the pyrrolidinone nitrogen). Use liver microsome assays to identify metabolic hotspots and LC-MS/MS to quantify metabolites. Compare with structurally similar analogs to establish SAR .

Methodological Resources

- Synthetic Optimization : Reference reaction fundamentals and reactor design principles (CRDC subclass RDF2050112) to scale up synthesis .

- Data Analysis : Utilize statistical software (e.g., JMP, R) for DoE and multivariate analysis .

- Computational Tools : Leverage quantum chemistry software (e.g., Gaussian, ORCA) for reaction modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.